molecular formula C15H15NO4S B2591893 N-(3-acetylphenyl)-4-methoxybenzenesulfonamide CAS No. 76883-67-5

N-(3-acetylphenyl)-4-methoxybenzenesulfonamide

Cat. No. B2591893
CAS RN: 76883-67-5
M. Wt: 305.35
InChI Key: HHEWSGCCJXQABC-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-4-methoxybenzenesulfonamide” is a chemical compound with the linear formula C15H15NO3S . It has a molecular weight of 289.356 .


Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)-4-methoxybenzenesulfonamide” is characterized by the presence of an acetylphenyl group and a methoxybenzenesulfonamide group . The compound does not form H-bonds with respective target proteins. The carbon atoms in the components play an active role in polar and hydrophobic interactions .

Scientific Research Applications

Synthesis and Structural Characterizations

Synthesis and Evaluation for Anticholinesterase and Antioxidant Activities

A study conducted by Mphahlele et al. (2021) involved the transformation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into derivatives evaluated for their inhibitory effect against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as for their antioxidant effects. These compounds, including derivatives of the N-(3-acetylphenyl)-4-methoxybenzenesulfonamide, were analyzed using spectroscopic techniques and molecular docking to determine their interactions at a molecular level, predicting their absorption, distribution, metabolism, and excretion properties (Mphahlele, Gildenhuys, & Zamisa, 2021).

Electrochemical and Spectroelectrochemical Properties

Kantekin et al. (2015) reported on the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines, including derivatives of N-(3-(4-methoxybenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide. These compounds showed potential for electrochemical applications, with the study detailing their redox behaviors and proposing ligand-based redox processes (Kantekin et al., 2015).

Biological Activities

Enzyme Inhibitory Activities

Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, aiming to evaluate their effects on acetylcholinesterase. The study found significant inhibitory activities, suggesting the potential therapeutic application for Alzheimer’s disease. Derivatives like N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide demonstrated comparably high acetylcholinesterase inhibitory activity, highlighting the potential of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide derivatives in this domain (Abbasi et al., 2018).

Antitumor Activities

Research by Owa et al. (2002) evaluated sulfonamide-focused libraries for antitumor activities, identifying compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide as potent cell cycle inhibitors. These compounds showed promise in clinical trials, offering insight into the antitumor potential of N-(3-acetylphenyl)-4-methoxybenzenesulfonamide derivatives (Owa et al., 2002).

Future Directions

While the future directions for “N-(3-acetylphenyl)-4-methoxybenzenesulfonamide” are not explicitly mentioned in the retrieved sources, there is a general interest in the synthesis and study of similar compounds for their potential applications in various fields .

properties

IUPAC Name

N-(3-acetylphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11(17)12-4-3-5-13(10-12)16-21(18,19)15-8-6-14(20-2)7-9-15/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEWSGCCJXQABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-4-methoxybenzenesulfonamide

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